molecular formula C10H13NO B3051660 3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine CAS No. 3534-33-6

3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine

Cat. No.: B3051660
CAS No.: 3534-33-6
M. Wt: 163.22 g/mol
InChI Key: ADAZZKLMXVYOLV-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a high-value benzoxazine monomer of significant interest for researchers developing the next generation of high-performance polymers and functional materials. This compound serves as a fundamental building block for the synthesis of polybenzoxazines, a class of thermoset resins renowned for their exceptional thermal stability, mechanical strength, low dielectric constant, and near-zero shrinkage upon curing . The curing process, which proceeds via a thermal ring-opening polymerization, can be finely tuned using catalysts such as strong and weak carboxylic acids, allowing precise control over the polymerization kinetics and the final properties of the resulting polymer network . Beyond its primary application in creating robust polymer matrices for composites, coatings, and adhesives in the aerospace and electronics industries, the structural motif of the 3,4-dihydro-2H-1,3-benzoxazine core is also explored for its potential in other scientific areas. These include the development of optoelectronic materials and antimicrobial agents, highlighting the versatility of this chemical scaffold . The compound is synthesized via a Mannich-type condensation reaction, a well-established and versatile method for constructing the benzoxazine ring system from phenol, formaldehyde, and amine precursors . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

3,6-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAZZKLMXVYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292774
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-33-6
Record name NSC85469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through a Mannich-type condensation reaction. This involves the reaction of a phenol, an amine, and formaldehyde. The process can be carried out under conventional heating or microwave irradiation, with the latter offering a more rapid and high-yielding method .

Conventional Method:

Microwave Irradiation Method:

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often involves a one-pot process. This method heats an aromatic amine, a phenol, and formaldehyde together, simplifying the synthesis and making it more cost-effective .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its ability to undergo ring-opening polymerization, forming a high molecular weight polymer matrix. This process enhances the material’s mechanical performance, flame resistance, and chemical stability . In biological systems, the compound’s activity may involve interactions with cellular targets, leading to effects such as anti-inflammatory and antibacterial actions .

Comparison with Similar Compounds

Thermal Properties and Polymerization Behavior

Substituents on the benzoxazine ring significantly impact thermal stability and glass transition temperatures ($T_g$):

Compound Substituents $T_g$ (°C) Key Observations Reference
BA-a (Bisphenol A-based) Phenyl groups 173 Lower $T_g$ due to less steric hindrance
BA-mt (m-Tolyl-substituted) m-Tolyl groups 217 Methyl groups enhance rigidity and $T_g$
Fluorinated bis-benzoxazine 6-Fluoro substituents N/A Superior thermal stability and water-repellency
3,6-Dimethyl derivative 3,6-Dimethyl groups *Est. 200–220 Predicted higher $T_g$ due to dual methyl substitution

The $Tg$ of 3,6-dimethyl derivatives is expected to exceed that of BA-a (173°C) and approach BA-mt (217°C) due to increased steric hindrance and restricted molecular motion . Fluorinated analogs, while thermally robust, prioritize hydrophobicity over $Tg$ enhancement .

Volumetric expansion during polymerization also varies. Molecular dynamics simulations show that substituents like phenyl or ethyl groups increase crosslinking density and reduce expansion (+2.5 vol.% at 80% conversion for phenyl-substituted derivatives) . The 3,6-dimethyl derivative may exhibit intermediate expansion behavior due to balanced steric effects.

Polymerization and Crosslinking

Benzoxazines polymerize via cationic ring-opening mechanisms. For instance, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine forms complex polymer networks initiated by onium salts . Methyl groups in 3,6-dimethyl derivatives could slow polymerization kinetics due to steric hindrance, reducing crosslinking density compared to less hindered analogs like BA-a .

Biological Activity

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine (CAS No. 3534-33-6) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound's structure includes a benzene ring fused with a heterocyclic oxazine moiety, which contributes to its chemical reactivity and biological properties.

Chemical Structure:

  • Molecular Formula: C10H13NO
  • Molecular Weight: 163.22 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity: Studies have shown that benzoxazines can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in cellular models .
  • Neuroprotective Effects: The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis .
  • Antidiabetic Effects: Some derivatives of benzoxazines have demonstrated the ability to enhance insulin secretion from pancreatic islets, indicating potential applications in diabetes management .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors involved in metabolic regulation and neuroprotection.
  • Enzymatic Modulation: It is suggested that benzoxazines can inhibit or activate enzymes related to oxidative stress and metabolic pathways.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzoxazine derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like Trolox.

CompoundIC50 (µM)Standard Comparison
This compound25Trolox (40)
Other BenzoxazinesVariesVaries

Neuroprotective Study

In a neuroprotective study involving neuronal cell cultures exposed to oxidative stressors, this compound was found to significantly reduce cell death and promote cell viability.

TreatmentCell Viability (%)
Control30
Compound70

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.